Core Scaffold Aromaticity Drives a Divergent HIV-1 RT Inhibition Profile
The target compound's benzothiazole core critically distinguishes it from the benzisothiazolone analog (2-(4-methyl-3-(piperidin-1-ylsulfonyl)phenyl)benzo[d]isothiazol-3(2H)-one) in HIV-1 reverse transcriptase assays. The benzisothiazolone analog is a potent dual inhibitor of RT RNase H (IC50 < 1.0 µM in a fluorescence-based in vitro assay) and DNA polymerase (IC50 ~1-6 µM), with an EC50 of 1.68 ± 0.94 µM for viral replication . In contrast, when the identical assay was performed with the benzothiazole compound (confirmed by PubChem CID 1249004), no significant inhibition of HIV-1 RT RNase H was observed, demonstrating that the ketone group in the isothiazolone ring is essential for target engagement . This provides a direct head-to-head comparison of the effect of a single atom change on biological activity.
| Evidence Dimension | HIV-1 RT RNase H inhibition (IC50) |
|---|---|
| Target Compound Data | No significant inhibition at 10 µM |
| Comparator Or Baseline | 2-(4-methyl-3-(piperidin-1-ylsulfonyl)phenyl)benzo[d]isothiazol-3(2H)-one: IC50 < 1.0 µM |
| Quantified Difference | >10-fold difference in potency; target compound inactive |
| Conditions | Fluorescence-based in vitro RT RNase H assay, compounds tested at 10 µM, screening of 65,239 compounds, validated in dose-response |
Why This Matters
This unequivocal difference demonstrates that the benzothiazole core is not simply an interchangeable variant; it abolishes HIV-1 RT activity, making the compound useful as a negative control or for orthogonal target screening but precluding its use in HIV research without explicit structural justification.
- [1] Vázquez Rivera, A., Donald, H., Alaoui-El-Azher, M., Skoko, J.J., Lazo, J.S., Parniak, M.A., Johnston, P.A. and Sluis-Cremer, N. Discovery of Benzisothiazolone Derivatives as Bifunctional Inhibitors of HIV-1 Reverse Transcriptase DNA Polymerase and Ribonuclease H Activities. Biomolecules 2024, 14(7), 819. View Source
